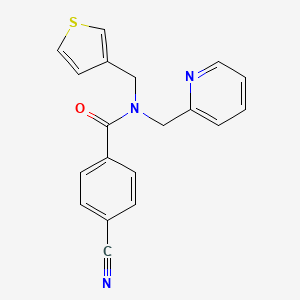

4-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c20-11-15-4-6-17(7-5-15)19(23)22(12-16-8-10-24-14-16)13-18-3-1-2-9-21-18/h1-10,14H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZUFUPNBAFUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a cyano group, a pyridine ring, and a thiophene moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have shown inhibition against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 10.5 |

| Similar Benzamide Derivative | MCF-7 | 7.2 |

| Similar Benzamide Derivative | A549 | 8.1 |

These findings suggest that this compound may exhibit comparable efficacy against tumor cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that compounds similar to this compound can inhibit c-Abl kinase, which is implicated in neurodegenerative diseases such as Parkinson's disease. For example, derivatives have been shown to protect neuronal cells from apoptosis induced by toxic agents:

| Compound | Model System | Protective Effect |

|---|---|---|

| This compound | SH-SY5Y Cells | Significant reduction in cell death |

| Nilotinib (reference) | SH-SY5Y Cells | Moderate protection |

Case Studies

- In Vitro Studies : In a study evaluating the cytotoxic effects of various benzamide derivatives, this compound was found to significantly inhibit the growth of cancer cell lines including HeLa and MCF-7.

- Animal Models : In vivo studies using rodent models demonstrated that treatment with this compound led to reduced tumor growth compared to control groups, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analog: MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide)

Key Differences :

- Substituents : MMV001239 replaces the thiophen-3-ylmethyl group with a 5-methoxybenzothiazol moiety and uses pyridin-3-ylmethyl instead of pyridin-2-ylmethyl.

- Biological Activity: MMV001239 lacks cytotoxicity in 3T3 and HEK 293 cells, suggesting a favorable safety profile.

Table 1: Structural Comparison

Neurological Agent: Lecozotan Hydrochloride

Key Differences :

- Substituents : Lecozotan incorporates a complex piperazinylpropyl group and a 2-pyridinyl moiety, unlike the simpler thiophen-3-ylmethyl in the target compound.

- Biological Activity : Lecozotan is a 5-HT1A receptor antagonist used for Alzheimer’s disease, emphasizing the role of benzamide scaffolds in CNS targeting .

- Implications : The target compound’s thiophene may limit blood-brain barrier penetration compared to Lecozotan’s lipophilic groups, but its smaller size could reduce off-target effects.

Antimicrobial Thieno[2,3-d]pyrimidin Derivatives

Key Differences :

- Core Structure: Derivatives like 4-methoxy-N-(thieno[2,3-d]pyrimidin-2-yl)benzamide fuse thiophene with pyrimidine, unlike the standalone thiophen-3-ylmethyl group in the target compound.

- Biological Activity : These derivatives exhibit potent antimicrobial activity, attributed to the thiophene-pyrimidine hybrid’s ability to disrupt microbial membranes or enzymes .

- Implications : The target compound’s isolated thiophene may retain some antimicrobial properties but likely with reduced potency due to the absence of a fused heterocyclic system.

Halogenated Benzothiazol Derivatives

Example: 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS 868230-49-3)

- Substituents : Chlorine atoms on the benzothiazol ring enhance electrophilicity and binding to hydrophobic enzyme pockets.

- Implications : The target compound’s lack of halogens may reduce toxicity but also limit affinity for targets requiring halogen bonding, such as certain oxidoreductases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.